Butyl cyanoacetate
CAS No.: 5459-58-5
Cat. No.: VC4134770
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5459-58-5 |
|---|---|
| Molecular Formula | C7H11NO2 |
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | butyl 2-cyanoacetate |
| Standard InChI | InChI=1S/C7H11NO2/c1-2-3-6-10-7(9)4-5-8/h2-4,6H2,1H3 |
| Standard InChI Key | DJACTCNGCHPGOI-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)CC#N |
| Canonical SMILES | CCCCOC(=O)CC#N |
| Boiling Point | 231.0 °C |
Introduction
Chemical Identity and Structural Characteristics
Butyl cyanoacetate, systematically named butyl 2-cyanoacetate, belongs to the class of nitrile-containing esters. Its molecular structure comprises a cyano group (-CN) adjacent to an acetate moiety bonded to a butyl chain. The compound exists as a clear liquid at room temperature, with a density of 0.998–1.002 g/cm³ at 20°C . Key synonyms include n-butyl cyanoacetate, cyanoacetic acid butyl ester, and acetic acid, 2-cyano-, butyl ester .
Molecular and Spectroscopic Data
The compound’s molecular weight is 141.17 g/mol, with a boiling point of 230.7°C and a flash point of 189°F . Nuclear magnetic resonance (NMR) studies reveal distinct signals for the nitrile carbon (δ ~115 ppm in ¹³C NMR) and ester carbonyl (δ ~170 ppm) . Infrared spectroscopy shows characteristic absorption bands at 2250 cm⁻¹ (C≡N stretch) and 1740 cm⁻¹ (C=O stretch) .
Physicochemical Properties
Butyl cyanoacetate’s functional groups confer a balance of polarity and reactivity, making it soluble in organic solvents like dichloromethane and acetonitrile but immiscible with water . The following table summarizes its critical properties:
The compound’s low water solubility (immiscible) and moderate viscosity facilitate its use in non-aqueous reaction media . Its pKa of ~3.06 indicates weak acidity at the α-carbon, enabling deprotonation under mild basic conditions for alkylation or arylation reactions .
Synthesis and Manufacturing
Industrial production of butyl cyanoacetate primarily involves esterification of cyanoacetic acid with butanol. Alternative routes utilize palladium-catalyzed carbonylative couplings, which enable the incorporation of isotopic labels or aryl groups.
Esterification of Cyanoacetic Acid
A common method involves refluxing cyanoacetic acid with excess butanol in the presence of sulfuric acid as a catalyst:
This method yields 85–95% purity, with subsequent distillation achieving ≥99% purity . Recent patents describe optimized protocols using alkali metal carbonates to neutralize residual acid, minimizing side reactions .
Palladium-Catalyzed Carbonylative α-Arylation
Aryl bromides react with tert-butyl cyanoacetate under palladium catalysis to form 3-oxo-3-arylpropanenitriles. This method, employing stoichiometric CO and MgCl₂ as a base, achieves excellent functional group tolerance :
Decarboxylation of the product yields β-ketonitriles, which are precursors to cyanoalkynes and benzofurans .
Industrial Applications
Butyl cyanoacetate’s reactivity and stability under diverse conditions make it indispensable in several sectors:
Pharmaceuticals
The compound intermediates in synthesizing active pharmaceutical ingredients (APIs), including antiviral agents and protease inhibitors. Its α-cyano group participates in Knoevenagel condensations to form α,β-unsaturated nitriles, which are pharmacophores in drugs like rilpivirine .
Adhesives
Cyanoacrylate adhesives, known commercially as "super glues," derive from butyl cyanoacetate via polymerization. The compound undergoes base-catalyzed oligomerization, forming chains with rapid curing upon exposure to moisture .
Specialty Chemicals
Butyl cyanoacetate is a precursor to surfactants and plasticizers. Reaction with long-chain alkylamines produces cationic surfactants, while ester exchange with phthalic anhydride yields plasticizers for PVC .
Personal protective equipment (PPE) such as nitrile gloves and goggles is mandatory during handling. Spills should be neutralized with sodium bicarbonate and absorbed in inert materials .
Recent Research Developments
Isotopic Labeling
The palladium-catalyzed method enables site-specific ¹³C labeling using ¹³CO, producing β-ketonitriles for tracer studies in pharmacokinetics .
Green Synthesis
Recent efforts focus on replacing sulfuric acid with ion-exchange resins in esterification, reducing wastewater acidity and improving yield to 92% .
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